molecular formula C10H13ClN2O B13738197 3-Amino-1-phenylpyrrolidin-2-one;hydrochloride CAS No. 1981-32-4

3-Amino-1-phenylpyrrolidin-2-one;hydrochloride

Cat. No.: B13738197
CAS No.: 1981-32-4
M. Wt: 212.67 g/mol
InChI Key: JQVPLCXBYKWMFC-UHFFFAOYSA-N
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Description

3-Amino-1-phenylpyrrolidin-2-one hydrochloride is a pyrrolidinone derivative characterized by a phenyl group at position 1 and an amino group at position 3 of the five-membered lactam ring. This compound is of interest in pharmaceutical and chemical research due to its structural features, which may influence bioactivity, solubility, and stability. The hydrochloride salt form enhances its crystallinity and stability, making it suitable for synthetic and analytical applications .

Properties

CAS No.

1981-32-4

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

3-amino-1-phenylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C10H12N2O.ClH/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H

InChI Key

JQVPLCXBYKWMFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1N)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

The synthesis typically begins with a pyrrolidinone derivative, specifically a compound of formula (II) which is structurally related to 3-amino-1-phenylpyrrolidin-2-one, and aniline or related amines as nucleophilic partners. The key transformations involve:

  • Formation of the pyrrolidinone ring with the amino and phenyl substituents.
  • Protection of the amino group to facilitate selective reactions.
  • Subsequent deprotection and conversion into the hydrochloride salt.

Acylation and Protection

According to patent US7368101B2, a crucial step involves acylation of the primary amino group on the pyrrolidinone ring using acetic anhydride in pyridine at room temperature (around 25 °C). This reaction typically proceeds over 3 hours and results in an acetylated intermediate that can be isolated by precipitation upon dilution with deionized water and filtration. The product is then washed with dilute acetic acid and water, and dried under vacuum at 40 °C for 12 hours to yield the protected compound in high purity and yield (approximately 90%).

Use of Dipolar Aprotic Solvents and Acid Catalysis

The acylation and other transformations are often carried out in dipolar aprotic solvents such as N,N-dimethylacetamide, N,N-dimethylformamide, or 1-methyl-2-pyrrolidone. These solvents facilitate the reaction by stabilizing charged intermediates. The presence of acids, such as methanesulfonic acid or hydrohalic acids (introduced as hydrochloride salts of the solvent or by bubbling HCl gas), serves to catalyze the reaction and improve yields. The acid is typically used in a molar ratio of about 0.1 to 0.4 relative to the starting material.

Hydrochloride Salt Formation

The final step in the preparation involves the conversion of the free base 3-amino-1-phenylpyrrolidin-2-one into its hydrochloride salt by treatment with hydrochloric acid. This step is crucial for enhancing the compound’s stability, solubility, and ease of handling. Industrial methods often use controlled addition of HCl in solvents like ethanol or methanol, followed by isolation of the salt by filtration and drying.

Summary Table of Preparation Steps

Step Number Description Reagents/Conditions Outcome/Yield Notes
1 Starting material preparation Pyrrolidinone derivative + aniline Intermediate for acylation Formation of 3-amino-1-phenylpyrrolidin-2-one core
2 Protection of amino group (Acylation) Acetic anhydride, pyridine, 25 °C, 3 hours Acetylated intermediate (~90%) Isolated by precipitation and washing
3 Acid catalysis in dipolar aprotic solvent N,N-dimethylacetamide or similar, methanesulfonic acid or HCl Enhanced reaction efficiency Acid used in 0.1–0.4 molar ratio
4 Hydrochloride salt formation Addition of HCl in ethanol or methanol 3-Amino-1-phenylpyrrolidin-2-one hydrochloride Improves solubility and stability

Research Discoveries and Optimization

  • The use of triethyl orthoformate and methanesulfonic acid in N,N-dimethylacetamide enables efficient formation of intermediates with minimal side reactions, as reported in patent literature.
  • Neutralization with aqueous sodium bicarbonate after reaction completion facilitates precipitation of the product, simplifying isolation and purification.
  • The reaction times vary from a couple of hours to a full day depending on reaction scale and conditions, allowing flexibility in industrial settings.
  • Industrial scale-up benefits from continuous flow synthesis and automated reaction monitoring to optimize yield and purity, though detailed protocols remain proprietary.

Additional Notes on Chemical Reactions Involved

  • The amino group in the pyrrolidinone ring is reactive and can undergo acylation, substitution, and salt formation.
  • The carbonyl group (lactam) is stable under these conditions but can be reduced or modified in further synthetic steps if needed.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenylpyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

This compound serves as a critical building block in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-Amino-1-phenylpyrrolidin-2-one;hydrochloride has been investigated for its interactions with biomolecules. It has shown potential as an enzyme modulator, influencing various biochemical pathways that are crucial for understanding cellular processes and disease mechanisms.

Medicine

The compound has garnered attention for its potential therapeutic properties:

  • Anti-inflammatory Activity : Research indicates that it exhibits significant anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. Notably, it has demonstrated selective inhibition against cyclooxygenase (COX) enzymes:
EnzymeIC50 (µg/mL)Inhibition (%) at 1000 µg/mL
COX-131464.79
COX-213056.45
5-LOX10579.40

These results suggest that the compound could serve as a selective anti-inflammatory agent, particularly due to its higher inhibitory effect on COX-2 compared to COX-1.

Proteomic Applications

This compound is extensively used in proteomics for studying protein interactions and functions. Its ability to modulate enzyme activity is crucial for understanding various cellular processes and disease mechanisms.

Therapeutic Potential

A study highlighted the compound's role in developing inhibitors for therapeutic targets such as the Mac1 ADP-ribosylhydrolase relevant to SARS-CoV-2. The compound was tested in vivo using a mouse model to assess its efficacy against viral infections . The results indicated a significant reduction in disease severity and improved survival rates among treated groups compared to controls.

Mechanism of Action

The mechanism of action of 3-Amino-1-phenylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-amino-1-phenylpyrrolidin-2-one hydrochloride with key analogues:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Differences Applications/Notes
3-Amino-1-phenylpyrrolidin-2-one HCl C₁₀H₁₁ClN₂O 210.66 (calc.) Not reported Reference compound with phenyl and amino groups. Potential intermediate in drug synthesis.
1-Aminopyrrolidin-2-one HCl (ASA2439) C₄H₇ClN₂O 136.58 227 Lacks phenyl group; simpler pyrrolidinone core. Used in peptide mimetics and small-molecule studies .
α-Pyrrolidinononanophenone HCl (α-PNP) C₁₉H₂₉ClNO 323.9 Not reported Contains a nonanone chain and pyrrolidine ring. Forensic research; psychoactive properties .
4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one HCl C₁₁H₁₂ClFN₂O 254.68 (calc.) Not reported Fluorophenyl and methyl substituents. Enhanced lipophilicity for CNS-targeting drugs .
2-Amino-1-pyrroline HCl C₄H₉ClN₂ 120.58 Not reported Partially unsaturated dihydropyrrole ring. Intermediate in heterocyclic chemistry .

Key Differences in Physicochemical Properties

  • Molecular Weight and Solubility: Bulkier derivatives like α-PNP (FW 323.9) exhibit lower aqueous solubility, whereas smaller compounds like 2-amino-1-pyrroline HCl (FW 120.58) are more polar .
  • Thermal Stability: 1-Aminopyrrolidin-2-one HCl has a high melting point (227°C), suggesting strong ionic interactions in the crystal lattice, while the target compound’s melting point remains unreported but is likely influenced by its phenyl group .

Biological Activity

3-Amino-1-phenylpyrrolidin-2-one hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications in drug discovery.

Chemical Structure and Properties

The compound features a pyrrolidine ring with an amino group and a phenyl substituent, which contributes to its biological activity. The molecular formula is C10H12ClN2O, with a molecular weight of approximately 218.67 g/mol. Its structural characteristics enable interactions with various biological targets, making it a promising candidate for therapeutic applications.

Antibacterial Properties

Research indicates that 3-Amino-1-phenylpyrrolidin-2-one hydrochloride exhibits significant antibacterial activity. It has been studied as a potential scaffold for developing novel antibacterial agents. The compound's efficacy against specific bacterial strains has been evaluated, showing promise in combating resistant bacterial infections .

Enzyme Inhibition

The compound interacts with various enzymes, influencing metabolic processes. Notably, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies have reported varying degrees of inhibition against COX-1 and COX-2, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-Amino-1-phenylpyrrolidin-2-one hydrochloride. Modifications to the amino and phenyl groups can significantly alter its interaction with biological targets.

ModificationEffect on Activity
Trifluoromethyl substitutionEnhanced lipophilicity and metabolic stability
Position of amino groupVariation in receptor binding profiles
Alteration of phenyl substituentsChanges in antibacterial efficacy

These modifications indicate that slight changes in structure can lead to significant differences in biological activity and therapeutic potential.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of 3-Amino-1-phenylpyrrolidin-2-one hydrochloride against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties using a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema at doses of 20 mg/kg and 30 mg/kg, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodology : Use Design of Experiments (DoE) to optimize parameters (e.g., pH, temperature). Statistical analysis (ANOVA) identifies critical factors (e.g., HCl concentration) affecting yield and purity .

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